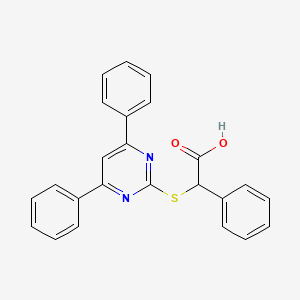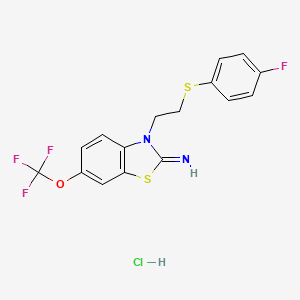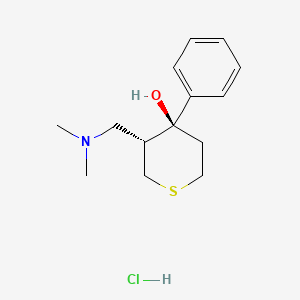
2H-Thipyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-phenyl-, hydrochloride, trans-(+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-3-((Dimethylamino)methyl)-4-phenyl-2H-thiopyran-4-ol, Hydrochlorid, trans-(±)- ist eine komplexe organische Verbindung mit einer einzigartigen Struktur. Es ist eine schwefelhaltige heterocyclische Verbindung, was es zu einem interessanten Gegenstand für verschiedene chemische und biologische Studien macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tetrahydro-3-((Dimethylamino)methyl)-4-phenyl-2H-thiopyran-4-ol, Hydrochlorid, trans-(±)- beinhaltet typischerweise die Reaktion von Tetrahydrothiopyran-4-on mit Dimethylamin und einer Phenylgruppe unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Katalysators und Lösungsmittels durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Reinigung, Kristallisation und Trocknung umfassen, um das Endprodukt in seiner Hydrochloridform zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Thiol- oder Sulfidderivate umwandeln.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Dimethylaminogruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nucleophile wie Halogenide, Amine oder Alkohole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptsächlich gebildete Produkte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiol- oder Sulfidderivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-3-((Dimethylamino)methyl)-4-phenyl-2H-thiopyran-4-ol, Hydrochlorid, trans-(±)- hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese komplexer Moleküle eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Tetrahydro-3-((Dimethylamino)methyl)-4-phenyl-2H-thiopyran-4-ol, Hydrochlorid, trans-(±)- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann durch Bindung an Enzyme oder Rezeptoren wirken, wodurch ihre Aktivität moduliert wird. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Nutzungskontext variieren.
Wirkmechanismus
The mechanism of action of 2H-Thipyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-phenyl-, hydrochloride, trans-(±)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tetrahydrothiopyran-4-ol: Eine verwandte Verbindung mit einer ähnlichen schwefelhaltigen heterocyclischen Struktur.
Tetrahydro-2H-thiopyran-4-amin: Eine weitere ähnliche Verbindung mit einer Aminogruppe anstelle der Dimethylaminogruppe.
Tetrahydro-2H-thiopyran-4-yl 3,5-Dinitrobenzoat: Ein Derivat mit einer Dinitrobenzoatgruppe.
Einzigartigkeit
Tetrahydro-3-((Dimethylamino)methyl)-4-phenyl-2H-thiopyran-4-ol, Hydrochlorid, trans-(±)- ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
119558-29-1 |
|---|---|
Molekularformel |
C14H22ClNOS |
Molekulargewicht |
287.8 g/mol |
IUPAC-Name |
(3R,4S)-3-[(dimethylamino)methyl]-4-phenylthian-4-ol;hydrochloride |
InChI |
InChI=1S/C14H21NOS.ClH/c1-15(2)10-13-11-17-9-8-14(13,16)12-6-4-3-5-7-12;/h3-7,13,16H,8-11H2,1-2H3;1H/t13-,14+;/m0./s1 |
InChI-Schlüssel |
YJVJKMWQSWVVFZ-LMRHVHIWSA-N |
Isomerische SMILES |
CN(C)C[C@H]1CSCC[C@]1(C2=CC=CC=C2)O.Cl |
Kanonische SMILES |
CN(C)CC1CSCCC1(C2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



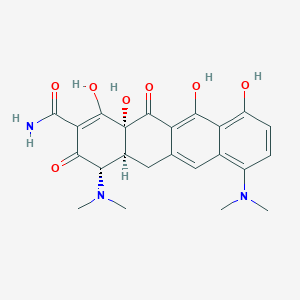
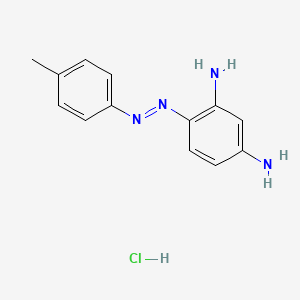

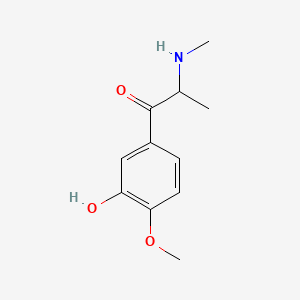
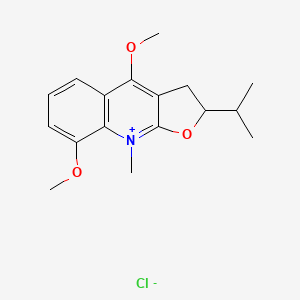
![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12748179.png)

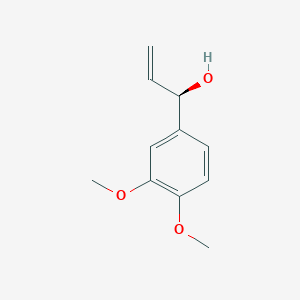
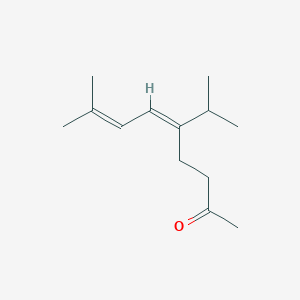
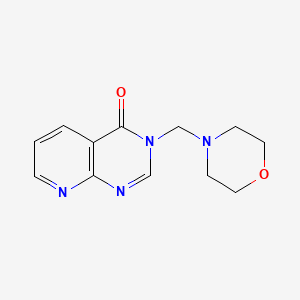
![methyl (1R,2R,8S)-8-(bromomethyl)-1,4-dihydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12748206.png)
